molecular formula C5H9IO2 B13116535 5-Iodooxan-2-ol CAS No. 645413-13-4

5-Iodooxan-2-ol

Cat. No.: B13116535
CAS No.: 645413-13-4
M. Wt: 228.03 g/mol
InChI Key: FGCUQNQYFCYWCG-UHFFFAOYSA-N
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Description

5-Iodooxan-2-ol is an iodinated derivative of oxane (tetrahydropyran), featuring a hydroxyl group at the 2-position and an iodine atom at the 5-position. These compounds often serve as intermediates in drug synthesis or biochemical probes due to iodine’s polarizable nature and ability to participate in halogen bonding .

Properties

CAS No.

645413-13-4

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

5-iodooxan-2-ol

InChI

InChI=1S/C5H9IO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2

InChI Key

FGCUQNQYFCYWCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodotetrahydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the iodination of tetrahydro-2H-pyran-2-ol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodine monochloride (ICl) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of 5-Iodotetrahydro-2H-pyran-2-ol typically involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-iodination and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Iodotetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of tetrahydro-2H-pyran-2-ol derivatives.

    Oxidation: Formation of 2-oxo-tetrahydropyran.

    Reduction: Formation of tetrahydro-2H-pyran-2-ol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Iodooxan-2-ol with structurally or functionally related iodinated compounds, focusing on synthesis, physicochemical properties, stability, and applications.

Structural and Functional Analogues

5-Iodouracil (CAS: Not specified) Structure: Uracil derivative with iodine at the 5-position. Synthesis: Prepared via alkylation of 5-iodouracil using K₂CO₃ and DMSO at 80°C, followed by purification via silica gel chromatography (hexane:ethyl acetate) . Applications: Used in nucleoside analogs for antiviral or anticancer research. Key Differences: Unlike 5-Iodooxan-2-ol, 5-iodouracil lacks an oxane ring, resulting in different solubility and reactivity profiles.

5-(3-Iodopropyl)oxolan-2-one (CAS: 404003-36-7) Structure: Oxolanone (γ-lactone) with a 3-iodopropyl substituent. Properties: Higher lipophilicity due to the iodopropyl chain compared to 5-Iodooxan-2-ol’s hydroxyl group. PubChem ID: 10944960 . Applications: Likely used as a synthetic intermediate in organic chemistry.

Iohexol (CAS: 66108-95-0) Structure: Triiodinated benzamide derivative with dihydroxypropyl groups. Stability: Stable under recommended storage conditions but incompatible with strong oxidizers . Applications: Non-ionic contrast agent in medical imaging (e.g., Omnipaque®) due to high water solubility and low toxicity .

5′-Iodo-5′-deoxyadenosine (CAS: Not specified) Structure: Iodinated nucleoside with a deoxyribose moiety. Applications: Potential use in biochemical studies, such as radiolabeling or enzyme inhibition .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups Applications
5-Iodooxan-2-ol* C₅H₉IO₂ ~228.03 (estimated) Moderate in polar solvents Hydroxyl, iodine Synthetic intermediate
5-Iodouracil C₄H₃IN₂O₂ 237.98 Low in water Iodine, uracil ring Nucleoside analog synthesis
5-(3-Iodopropyl)oxolan-2-one C₈H₁₁IO₂ 266.08 Low (lipophilic) Iodopropyl, lactone Organic synthesis
Iohexol C₁₉H₂₆I₃N₃O₉ 821.14 High (water) Triiodinated, dihydroxypropyl Medical imaging

*Estimated data for 5-Iodooxan-2-ol based on structural analogs.

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